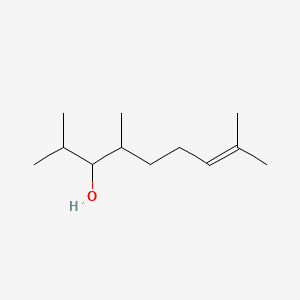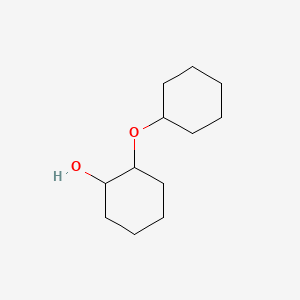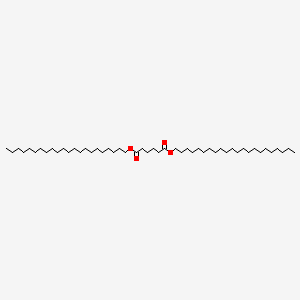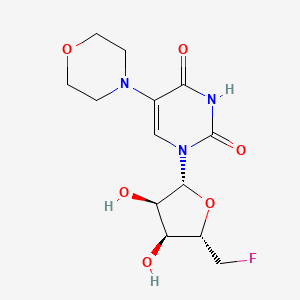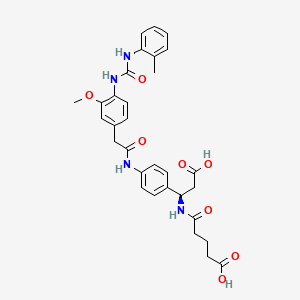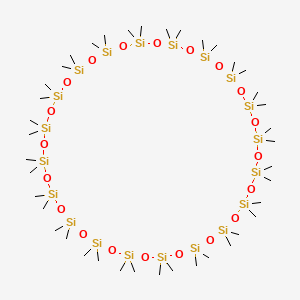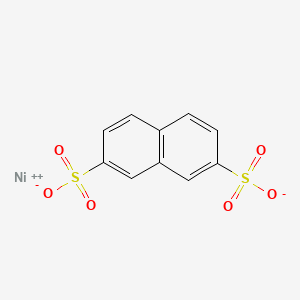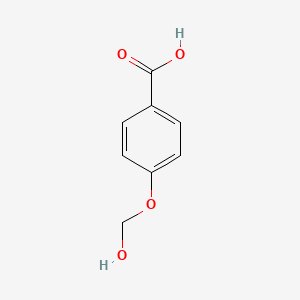
4-Hydroxy-ar-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-ar-methoxybenzoic acid, also known as vanillic acid, is a naturally occurring phenolic acid found in various plants and fruits. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the aromatic ring. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in various fields such as food, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-ar-methoxybenzoic acid can be synthesized through several methods. One common method involves the oxidation of vanillin, which is derived from lignin or eugenol. The oxidation process typically uses reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the microbial fermentation of renewable resources. This biotechnological approach utilizes genetically engineered microorganisms to convert substrates like glucose into the desired product. This method is considered more environmentally friendly and sustainable compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-ar-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce compounds like vanillin or vanillic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products Formed
Oxidation: Vanillin, vanillic acid
Reduction: Vanillyl alcohol, vanillin
Substitution: Halogenated vanillic acids, nitrovanillic acids, sulfonated vanillic acids
Scientific Research Applications
4-Hydroxy-ar-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various aromatic compounds and polymers.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the production of food additives, preservatives, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-ar-methoxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
4-Hydroxy-ar-methoxybenzoic acid is similar to other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.
p-Hydroxybenzoic Acid: Used in the production of parabens, which are common preservatives.
Protocatechuic Acid: Exhibits strong antioxidant and anti-inflammatory properties.
Uniqueness
What sets this compound apart is its dual functional groups (hydroxyl and methoxy), which enhance its reactivity and make it a versatile compound for various applications. Its natural occurrence and relatively simple synthesis also contribute to its widespread use .
Properties
CAS No. |
108548-69-2 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-(hydroxymethoxy)benzoic acid |
InChI |
InChI=1S/C8H8O4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-4,9H,5H2,(H,10,11) |
InChI Key |
UOFQNDPLYKPNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


